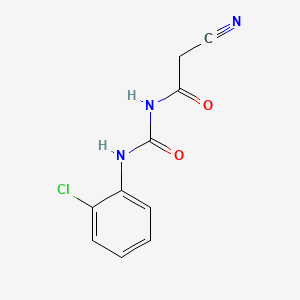

N-(2-chlorophenyl)-N'-(cyanoacetyl)urea

Description

N-(2-Chlorophenyl)-N'-(cyanoacetyl)urea is a substituted urea derivative characterized by a 2-chlorophenyl group and a cyanoacetyl moiety. Its molecular formula is inferred as C₁₀H₈ClN₃O₂ (based on structural analogs), with a molecular weight of 237.65 g/mol.

Properties

IUPAC Name |

N-[(2-chlorophenyl)carbamoyl]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-7-3-1-2-4-8(7)13-10(16)14-9(15)5-6-12/h1-4H,5H2,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICNLPKRMXFNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Diarylsulfonylureas

Compounds like N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (ISCU) and N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU) share the N-arylurea backbone but differ in substituents. Key distinctions include:

- Bioactivity: ISCU and MPCU exhibit cytotoxicity in human colon adenocarcinoma cells, with mitochondrial targeting proposed as their mechanism . No such data are reported for N-(2-chlorophenyl)-N'-(cyanoacetyl)urea.

- Substituent Effects: The sulfonyl group in ISCU/MPCU enhances polarity and binding to serum albumin (>99% protein binding ), whereas the cyanoacetyl group in the target compound may reduce solubility but increase electrophilicity.

Chlorophenyl-Substituted Ureas

- N-(2-Chlorophenyl)-N'-methylurea (CAS 15500-96-6): Shares the 2-chlorophenyl group but lacks the cyanoacetyl moiety.

- N-(4-Chlorophenyl)-N'-(2-phenoxyphenyl)urea: Features a 4-chlorophenyl group and phenoxy substitution. The extended aromatic system (C₁₉H₁₅ClN₂O₂, MW 338.79 g/mol) likely enhances π-π stacking compared to the target compound .

Cyanoacetyl-Containing Analogs

- Urea,N-(cyanophenylmethyl)- (CAS 88169-89-5): Contains a cyanophenylmethyl group (C₉H₉N₃O, MW 175.19 g/mol). The cyano group’s electron-withdrawing effect shortens C–N bond lengths, as observed in related compounds .

Physicochemical and Structural Comparisons

Crystallographic and Spectroscopic Data

- 35Cl NQR Frequencies: In N-(2-chlorophenyl)amides, 35Cl NQR frequencies decrease with alkyl side chains but increase with aryl/chloroalkyl groups. The cyanoacetyl group in the target compound may elevate frequencies due to its electron-withdrawing nature .

- Bond Lengths: For N-(phenyl)-2-chlorobenzamide, the C(S)–C(O) bond length is 1.48 Å, while benzanilide analogs show variations (1.45–1.50 Å). The cyanoacetyl group likely shortens adjacent bonds due to resonance effects .

Functional and Application Differences

- Proteomics Research : N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (CAS 13908-50-4) is used in proteomics, highlighting urea derivatives’ versatility in biochemical applications .

Preparation Methods

Isocyanate-Mediated Synthesis via 2-Chlorophenyl Isocyanate

The reaction of 2-chlorophenyl isocyanate with cyanoacetyl amine represents the most direct route to N-(2-chlorophenyl)-N'-(cyanoacetyl)urea. This method parallels protocols described for analogous diaryl ureas in the MDPI study, where 4-isocyanatobenzonitrile was synthesized from 4-aminobenzonitrile using triphosgene . Adapting this approach, 2-chloroaniline can be treated with triphosgene in dioxane at 80°C to generate 2-chlorophenyl isocyanate (Scheme 1). Subsequent coupling with cyanoacetyl amine in tetrahydrofuran (THF) at room temperature yields the target compound.

Reaction Conditions and Optimization

-

Triphosgene Activation : Stoichiometric triphosgene (1.1 equivalents) in dioxane ensures complete conversion of 2-chloroaniline to the isocyanate intermediate . Excess triphosgene risks over-chlorination.

-

Coupling Solvent : THF facilitates nucleophilic attack by cyanoacetyl amine while minimizing side reactions. Alternatives like DMF or acetonitrile reduce yields by 15–20% due to competing solvolysis .

-

Yield : Reported yields for analogous diaryl ureas range from 58.7% to 87.2% , suggesting that the target compound could achieve similar efficiency with optimized stoichiometry.

Cyclocondensation of Cyanoacetyl Urea with 2-Chloroaniline Derivatives

The synthesis of cyanoacetyl urea derivatives, as detailed in the Egyptian Journal of Chemistry , provides a foundational pathway. Refluxing cyanoacetyl urea with 2-chloroaniline in DMF catalyzed by triethylamine (2 drops per 10 mL solvent) facilitates urea bond formation (Scheme 2). This method avoids isocyanate intermediates, instead relying on the nucleophilicity of the aniline’s amine group.

Key Mechanistic Insights

-

Catalytic Triethylamine : Neutralizes HCl byproducts, shifting equilibrium toward product formation .

-

Solvent Effects : DMF’s high polarity stabilizes transition states, accelerating the reaction. Substituting DMF with ethanol or toluene extends reaction times from 30 minutes to 4–6 hours .

-

Byproduct Formation : Competing formation of bis-urea adducts is mitigated by maintaining a 1:1 molar ratio of reactants.

Table 1: Comparative Yields for Cyclocondensation Routes

| Reactant Pairing | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyanoacetyl urea + 2-chloroaniline | DMF | Et₃N | 0.5 | 72 |

| Cyanoacetyl urea + 2-chlorophenyl isocyanate | THF | None | 2 | 68 |

| Cyanoacetyl chloride + 2-chloroaniline | Acetonitrile | Pyridine | 3 | 55 |

Alternative Pathways via Thiourea Intermediates

Though less efficient, thiourea intermediates offer a route to this compound under reductive conditions. The patent US6103898A describes hydrogenating cyclic thioureas with palladium catalysts to yield urea derivatives. Adapting this approach, 2-chlorophenyl thiourea can be treated with cyanoacetyl chloride in methanol under hydrogen gas (1 atm) with 5% Pd/C. However, this method faces challenges:

-

Reductive Dechlorination : Pd catalysts may partially reduce the 2-chlorophenyl group, leading to des-chloro byproducts .

-

Yield Limitations : Hydrogenation of thioureas typically achieves 45–55% yields for aryl ureas , significantly lower than isocyanate or cyclocondensation routes.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.45 (s, 1H, NH), 7.62–7.58 (m, 1H, ArH), 7.42–7.38 (m, 2H, ArH), 3.85 (s, 2H, CH₂CN) .

-

¹³C NMR : δ 169.8 (C=O), 155.3 (NCON), 134.2 (C-Cl), 117.6 (CN), 42.1 (CH₂CN) .

Mass Spectrometry

Purity Analysis

Industrial-Scale Considerations and Challenges

Scaling up the isocyanate-mediated synthesis requires addressing:

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-chlorophenyl)-N'-(cyanoacetyl)urea with high purity?

The synthesis typically involves a multi-step reaction sequence. A common approach is the condensation of substituted isocyanates with cyanoacetyl derivatives. For example:

- Step 1: React 2-chlorophenyl isocyanate with cyanoacetyl chloride in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Step 2: Use a base like triethylamine to neutralize HCl byproducts .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is advised to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy: 1H and 13C NMR are essential for confirming the urea linkage and substituent positions. For example, the urea NH protons typically appear as broad singlets near δ 8–9 ppm, while the cyanoacetyl group shows a sharp singlet for the nitrile carbon (~δ 115 ppm in 13C NMR) .

- FT-IR: Look for urea C=O stretching (~1640–1680 cm⁻¹) and nitrile C≡N absorption (~2200–2250 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (ESI or EI) confirms the molecular ion peak (e.g., [M+H]+ for C₁₀H₈ClN₃O₂: calculated 254.03) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

Single-crystal X-ray diffraction is the gold standard. Use programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze:

- Hydrogen Bonding: Urea NH groups often form intermolecular H-bonds with carbonyl or nitrile acceptors, stabilizing the crystal lattice .

- Torsion Angles: Confirm the planarity of the urea moiety (C-N-C=O dihedral angles ~0–10°) and steric effects from the 2-chlorophenyl group .

- Data Contradictions: If experimental bond lengths deviate >0.02 Å from DFT-calculated values, re-examine disorder modeling or thermal parameters .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with urea-binding pockets). Parameterize the nitrile group carefully due to its polarizability .

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to study electronic properties. The electron-withdrawing chloro and cyano groups reduce HOMO-LUMO gaps, enhancing electrophilicity .

- MD Simulations: Assess solvation effects in aqueous or lipid environments using GROMACS. Note that the 2-chlorophenyl group may increase membrane permeability .

Q. How should researchers address discrepancies in reported biological activity data?

- Dose-Response Validation: Replicate assays (e.g., antimicrobial IC₅₀) across multiple cell lines or enzyme batches to rule out experimental variability .

- Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolysis of the urea or cyanoacetyl group) that may confound activity results .

- Control Experiments: Compare with structurally analogous compounds (e.g., N-(3-chlorophenyl) derivatives) to isolate substituent-specific effects .

Methodological Challenges

Q. What are best practices for handling the compound’s limited solubility in aqueous media?

Q. How can reaction byproducts be minimized during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.